molecular formula C18H15ClF3N3O2S2 B2408836 N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide CAS No. 1252907-85-9

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide

Cat. No.: B2408836
CAS No.: 1252907-85-9
M. Wt: 461.9
InChI Key: UGKDRQYAFLQMJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C18H15ClF3N3O2S2 and its molecular weight is 461.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors

Research into compounds with a thieno[2,3-d]pyrimidine scaffold, similar to the one mentioned, has led to the identification of potent inhibitors of human thymidylate synthase (TS) and dihydrofolate reductase (DHFR), enzymes critical for DNA synthesis and cell division. These inhibitors, such as classical and nonclassical 2-amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidine antifolates, demonstrate potential as dual-targeting agents for cancer therapy due to their significant inhibitory activity (Gangjee, Li, Kisliuk, & Qiu, 2008).

NF-kappaB and AP-1 Gene Expression Inhibitors

Another study explored the structure-activity relationship of N-[3, 5-bis(trifluoromethyl)phenyl][2-chloro-4-(trifluoromethyl)pyrimidin-5-yl]carboxamide derivatives, highlighting the importance of specific substituents for maintaining inhibitory activity against NF-kappaB and AP-1, transcription factors involved in inflammatory and immune responses. These findings contribute to the development of new therapeutic agents for diseases where these pathways are dysregulated (Palanki et al., 2000).

Antitumor Activity of Thieno[3,2-d]pyrimidine Derivatives

The synthesis and evaluation of new 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives have shown promising antitumor activity against various human cancer cell lines, including breast adenocarcinoma, cervical carcinoma, and colonic carcinoma. This research underscores the potential of these compounds as lead structures for anticancer drug development (Hafez & El-Gazzar, 2017).

Molecular Docking Studies

Quantum chemical analysis and molecular docking studies of compounds like 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide, a novel anti-COVID-19 molecule, have provided insights into their potential antiviral activity through interaction with SARS-CoV-2 proteins. These studies offer a framework for the rational design of antiviral drugs based on molecular structure and interactions (Mary et al., 2020).

Properties

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-oxo-3-propylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClF3N3O2S2/c1-2-6-25-16(27)15-12(5-7-28-15)24-17(25)29-9-14(26)23-13-8-10(18(20,21)22)3-4-11(13)19/h3-5,7-8H,2,6,9H2,1H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGKDRQYAFLQMJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClF3N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.